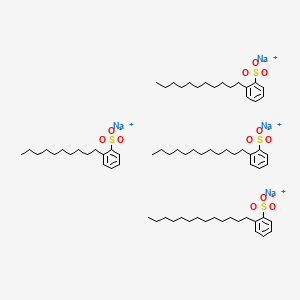

Benzenesulfonic acid, decyl-, sodium salt, mixt. with sodium dodecylbenzenesulfonate, sodium tridecylbenzenesulfonate and sodium undecylbenzenesulfonate

Description

This mixture comprises sodium salts of benzenesulfonic acids with linear alkyl chains of varying lengths: decyl (C10), dodecyl (C12), tridecyl (C13), and undecyl (C11). These compounds belong to the linear alkylbenzenesulfonate (LAS) family, widely used as surfactants in detergents, emulsifiers, and industrial cleaners due to their amphiphilic properties. The mixture’s components share a common structure—a sulfonated benzene ring attached to a linear alkyl chain at the para position—but differ in chain length, which influences solubility, biodegradability, and surfactant efficiency .

Commercial LAS mixtures typically contain homologs with alkyl chains ranging from C10 to C16, with weighted average chain lengths near C12 (e.g., 11.7–11.8 in regional production) . The inclusion of C10–C13 chains in this mixture balances performance across applications: shorter chains (e.g., C10) enhance water solubility, while longer chains (e.g., C13) improve oil solubility and micelle stability .

Properties

CAS No. |

71062-00-5 |

|---|---|

Molecular Formula |

C70H112Na4O12S4 |

Molecular Weight |

1365.9 g/mol |

IUPAC Name |

tetrasodium;2-decylbenzenesulfonate;2-dodecylbenzenesulfonate;2-tridecylbenzenesulfonate;2-undecylbenzenesulfonate |

InChI |

InChI=1S/C19H32O3S.C18H30O3S.C17H28O3S.C16H26O3S.4Na/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17-19(18)23(20,21)22;1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-2-3-4-5-6-7-8-9-10-13-16-14-11-12-15-17(16)21(18,19)20;1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)20(17,18)19;;;;/h13-14,16-17H,2-12,15H2,1H3,(H,20,21,22);12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);11-12,14-15H,2-10,13H2,1H3,(H,18,19,20);10-11,13-14H,2-9,12H2,1H3,(H,17,18,19);;;;/q;;;;4*+1/p-4 |

InChI Key |

WTAKGUCEJADGOD-UHFFFAOYSA-J |

Canonical SMILES |

CCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Sulfonating Agents and Reaction Types

The core step in synthesizing these sodium sulfonates is the sulfonation of the corresponding alkylbenzenes (decylbenzene, dodecylbenzene, tridecylbenzene, undecylbenzene). Common sulfonating agents include:

- Sulfur trioxide (SO₃) gas, often diluted with dry air or inert gases to control reactivity.

- Oleum (fuming sulfuric acid) , which contains free SO₃.

- Chlorosulfonic acid (ClSO₃H) , a reactive sulfonating agent producing hydrogen chloride as a byproduct.

Each method has advantages and drawbacks:

| Sulfonation Method | Advantages | Disadvantages |

|---|---|---|

| SO₃ Sulfonation | Fast reaction, no water byproduct, minimal waste | High reactivity leads to side reactions, requires dilution |

| Oleum (H₂SO₄ + SO₃) | Mild conditions, fewer side reactions | Generates water, requires excess sulfonating agent |

| Chlorosulfonic Acid | Irreversible reaction, high yield | Toxicity, produces corrosive HCl gas |

The SO₃ sulfonation method is widely used industrially due to its speed and efficiency but requires careful control to minimize by-products such as sulfones.

Reaction Conditions

A typical SO₃ sulfonation process involves:

- Introducing SO₃ mixed gas (4-6% SO₃ in dry air) into a reactor containing the alkylbenzene (e.g., dodecylbenzene).

- Maintaining reaction temperature between 40-45 °C to control reaction rate and side reactions.

- Molar ratio of alkylbenzene to SO₃ is maintained around 1.05-1.2:1 to ensure complete sulfonation.

- Aging the formed alkylbenzenesulfonic acid for 0.5-1 hour to complete the reaction and stabilize the product.

The sulfonation reaction for dodecylbenzene can be represented as:

$$

\text{C}{12}\text{H}{25}\text{C}6\text{H}5 + \text{SO}3 \rightarrow \text{C}{12}\text{H}{25}\text{C}6\text{H}4\text{SO}3\text{H}

$$

Similar reactions apply for decyl-, tridecyl-, and undecylbenzene substrates.

Neutralization to Sodium Salts

After sulfonation, the sulfonic acid intermediates are neutralized with sodium hydroxide (NaOH) solution to form the corresponding sodium sulfonates:

- Neutralization is performed at 30-50 °C.

- The pH is adjusted to 7.5-8.0 to ensure complete neutralization without excess base.

- The reaction is typically conducted under stirring for uniform mixing.

This step converts the sulfonic acid groups (-SO₃H) to their sodium salt forms (-SO₃Na), essential for surfactant properties.

Removal of Sodium Sulfate Impurities

Sodium sulfate (Na₂SO₄) is a common byproduct formed during sulfonation and neutralization. Its removal improves product purity and performance.

Calcium Chloride Treatment

A patented method improves the sodium dodecylbenzenesulfonate solution by removing sodium sulfate via calcium chloride (CaCl₂) addition:

- At 30-50 °C, CaCl₂ is gradually added to the primary sodium sulfonate solution.

- Calcium sulfate (CaSO₄), a white precipitate, forms by metathesis reaction with sodium sulfate and is removed by filtration.

- The temperature is then raised to 65-85 °C, and CaCl₂ addition continues until no turbidity remains.

- The process is conducted under continuous stirring to ensure complete reaction.

This results in a crude sodium sulfonate product with reduced sodium sulfate content and residual sodium chloride, which acts as a viscosity modifier in surfactant formulations.

Purification and Final Product Preparation

- The mixture is allowed to stand for 5-8 hours to settle precipitates.

- Filtration removes insoluble calcium sulfate and other impurities.

- The filtrate contains the purified sodium alkylbenzenesulfonates mixture (decyl-, dodecyl-, tridecyl-, and undecyl- derivatives).

Summary Table of Preparation Steps

| Step | Conditions/Details | Purpose |

|---|---|---|

| Sulfonation | SO₃ (4-6% in dry air), 40-45 °C, mol ratio alkylbenzene:SO₃ = 1.05-1.2:1, aging 0.5-1 hr | Convert alkylbenzene to alkylbenzenesulfonic acid |

| Neutralization | NaOH solution, 30-50 °C, pH 7.5-8.0 | Form sodium sulfonate salts |

| Sodium sulfate removal | Gradual CaCl₂ addition at 30-50 °C, then 65-85 °C, stirring | Precipitate and remove Na₂SO₄ impurities |

| Standing and filtration | 5-8 hours settling, filtration | Remove CaSO₄ precipitate, clarify product |

Additional Notes on Preparation Variants

- Sulfuric acid or oleum sulfonation is an alternative to SO₃ gas sulfonation, offering milder conditions but more complex post-treatment due to water formation.

- Chlorosulfonic acid sulfonation yields high purity but involves handling toxic reagents and corrosive byproducts.

- The mixture of sodium alkylbenzenesulfonates (decyl, dodecyl, tridecyl, undecyl) typically arises due to feedstock composition or blending to optimize surfactant properties.

Research Findings and Industrial Relevance

- The calcium chloride treatment method reduces sodium sulfate impurities, which improves product quality and reduces the need for additional salts in detergent formulations.

- The SO₃ sulfonation method is preferred industrially for its speed and lower waste generation despite requiring careful control to limit side reactions.

- The mixture of alkyl chain lengths (C10, C11, C12, C13) in the sulfonates provides a balance of detergency, foaming, and biodegradability.

This comprehensive overview synthesizes data from patents, chemical literature, and safety assessments to provide an authoritative insight into the preparation of the compound mixture "Benzenesulfonic acid, decyl-, sodium salt, mixt. with sodium dodecylbenzenesulfonate, sodium tridecylbenzenesulfonate and sodium undecylbenzenesulfonate."

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid derivatives undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized to form sulfonic acids and other oxidation products.

Reduction: Reduction reactions can convert sulfonic acids to sulfides or thiols.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted benzene derivatives .

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Chemistry

- Surfactant in Nanoparticle Synthesis : Utilized in the synthesis of nanoparticles through emulsion polymerization processes, enhancing the stability and dispersion of nanoparticles in solution.

- Emulsion Stabilization : Effective in stabilizing emulsions in various chemical reactions, facilitating the production of stable formulations.

Biology

- Cell Lysis and Protein Extraction : Employed in cell lysis buffers to solubilize membrane proteins for biochemical assays. Its ability to disrupt lipid bilayers enhances protein yield.

- Drug Delivery Systems : Investigated for improving the solubility and bioavailability of drugs, particularly in formulations requiring enhanced absorption.

Medicine

- Vaccine Adjuvants : Explored as a potential adjuvant to enhance immune response by improving antigen delivery and stability.

Industrial Applications

- Cleaning Agents : Widely used in detergents and cleaning products due to its excellent wetting and emulsifying properties.

- Textile Industry : Acts as a desizing agent and refining agent for cotton fabrics.

- Oil Recovery : Used in surfactant-enhanced oil recovery processes to improve the extraction efficiency of hydrocarbons from contaminated sites.

Case Study 1: Surfactant Enhanced Oil Recovery (SEOR)

In a pilot study, the effectiveness of this surfactant mixture was demonstrated in enhancing oil recovery from contaminated sites. The surfactant was injected into the ground over a 36-day period, resulting in a significant increase in recovery rates compared to conventional methods. This application highlights its utility in environmental remediation efforts.

Case Study 2: Protein Extraction

Laboratory experiments showed that this compound effectively extracted membrane proteins from various cell types. The surfactant's ability to disrupt lipid bilayers facilitated higher yields of functional proteins necessary for biochemical assays, indicating its importance in molecular biology research.

Toxicological Profile

The toxicity of this compound has been assessed through various studies. The acute oral toxicity (LD50) has been reported as follows:

- Greater than 2000 mg/kg body weight in Fischer 344 rats with gastrointestinal effects observed.

- Ranges between 1420–3562 mg/kg body weight in other studies indicating moderate toxicity levels.

Mechanism of Action

The primary mechanism of action of these compounds is their ability to reduce surface tension. This property allows them to emulsify oils and suspend dirt particles, making them effective cleaning agents. At the molecular level, they interact with both hydrophobic and hydrophilic substances, facilitating the removal of contaminants .

Comparison with Similar Compounds

Chain-Length Effects

| Property | C10 (Decyl) | C11 (Undecyl) | C12 (Dodecyl) | C13 (Tridecyl) |

|---|---|---|---|---|

| Solubility in Water | High | Moderate | Moderate | Low |

| CMC (Critical Micelle Concentration) | Higher (≈2.5 mM) | Intermediate (≈1.8 mM) | Lower (≈1.2 mM) | Lowest (≈0.8 mM) |

| Biodegradability | Faster | Slightly slower | Slower | Slowest |

| Foaming Capacity | Moderate | High | High | Very high |

- Key Findings :

- Shorter chains (C10) exhibit higher water solubility and faster biodegradability but lower surfactant efficiency .

- Longer chains (C13) form stable micelles at lower concentrations, making them effective in hard water but less biodegradable .

- The mixture’s C10–C13 range optimizes balance between solubility and surfactant performance for applications like dishwashing detergents .

Comparison with Branched Alkylbenzenesulfonates

Branched analogs (e.g., sodium tetrapropylenebenzenesulfonate) have inferior biodegradability due to resistance to microbial breakdown. For example:

- Biodegradation : Linear LAS (C10–C13) achieves >90% degradation in 28 days, whereas branched analogs degrade <50% in the same period .

- Toxicity : Branched chains show higher aquatic toxicity (LC50 for fish: 2.5 mg/L vs. 8.2 mg/L for linear LAS) .

Comparison with Other Sulfonates

Sodium Tosylate ()

| Property | LAS Mixture (C10–C13) | Sodium Tosylate (p-Toluenesulfonate) |

|---|---|---|

| Structure | Linear alkylbenzene + sulfonate | Methylbenzene + sulfonate |

| Applications | Detergents, emulsifiers | Pharmaceuticals, catalysts |

| Solubility | Moderate in water | High in polar solvents |

| Biodegradability | High (linear chains) | Moderate |

Specialty Sulfonates ()

- Dye-Based Sulfonates (e.g., 4-[2-(2,4-diamino-5-methylphenyl)diazenyl]benzenesulfonic acid sodium salt): Designed for high thermal stability in dyes, unlike LAS mixtures optimized for detergency .

- Pharmaceutical Salts (e.g., clopidogrel benzenesulfonate): Crystalline salts with tailored solubility for drug formulations, contrasting with LAS’s surfactant focus .

Regulatory and Environmental Considerations

- Regulatory Status : The mixture’s components are petitioned for use in organic food processing (SDBS, C12) but face restrictions in the EU due to aquatic toxicity thresholds (e.g., C12 LAS limit: 0.5 mg/L) .

- Environmental Impact : C10–C13 LAS mixtures have intermediate persistence compared to shorter (C8) or longer (C14–C16) homologs .

Biological Activity

Benzenesulfonic acid, decyl-, sodium salt, along with its mixtures including sodium dodecylbenzenesulfonate, sodium tridecylbenzenesulfonate, and sodium undecylbenzenesulfonate, are important surfactants used across various industries. These compounds are primarily utilized for their ability to lower surface tension, enhance solubility, and act as emulsifiers. This article will delve into the biological activity of these compounds, focusing on their toxicological profiles, effects on aquatic organisms, and potential applications in various fields.

Structure and Composition

The compounds belong to the class of alkylbenzenesulfonates. Here is a summary of their chemical structures:

| Compound Name | Chemical Formula |

|---|---|

| Benzenesulfonic acid, decyl-, sodium salt | C12H25NaO3S |

| Sodium dodecylbenzenesulfonate (SDBS) | C18H29NaO3S |

| Sodium tridecylbenzenesulfonate | C21H35NaO3S |

| Sodium undecylbenzenesulfonate | C15H25NaO3S |

These compounds are characterized by a hydrophobic alkyl chain and a hydrophilic sulfonate group, which contribute to their surfactant properties.

Toxicological Profile

Research indicates that these surfactants exhibit varying levels of toxicity based on exposure routes and concentrations. For instance:

- Acute Toxicity : Studies show that alkylbenzene sulfonates are not highly acutely toxic (Categories III-IV) but can cause irritation to skin and eyes (Categories I and II) .

- Chronic Effects : Long-term exposure has been linked to liver, kidney, and intestinal tract toxicity following oral administration . However, they do not appear to be genotoxic or cause reproductive toxicity .

- Environmental Impact : SDBS has been shown to be moderately toxic to aquatic organisms, with specific studies indicating harmful effects on fish species such as zebrafish (Danio rerio) .

Effects on Aquatic Organisms

A significant body of research has focused on the impact of SDBS on aquatic life. For example:

- Histopathological Changes : A study demonstrated that exposure to SDBS resulted in circulatory disturbances and adverse morphological changes in the gills of zebrafish .

- Oxidative Stress : SDBS exposure led to decreased activity of superoxide dismutase (SOD), indicating increased oxidative stress in the gills .

- Microbial Community Alterations : In wastewater treatment contexts, SDBS was found to enhance hydrogen production by affecting microbial community dynamics, promoting the growth of hydrogen-producing bacteria while inhibiting methanogens .

Pharmacological Properties

Recent studies have also explored the pharmacological potential of these surfactants:

- PPARγ Activation : Both SDS and SDBS have been identified as ligands for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in lipid metabolism and adipocyte differentiation . This suggests potential applications in metabolic disorders.

- Antimicrobial Properties : SDBS has been cleared for use as an antimicrobial agent in food processing applications due to its ability to disrupt microbial cell membranes .

Case Study 1: Toxicity Assessment in Zebrafish

A controlled experiment assessed the impact of SDBS at concentrations of 0.25 mg/L and 0.5 mg/L over 96 hours. Key findings included:

- Significant histopathological alterations in gill tissues.

- Increased neutrophilia and lymphocytosis in blood samples from fish exposed to 0.5 mg/L.

- A notable decrease in SOD activity at higher concentrations .

Case Study 2: Hydrogen Production Enhancement

In a study examining the effect of SDBS on dark fermentation processes using waste activated sludge:

Q & A

Q. What are the standard synthesis protocols for sodium alkylbenzenesulfonates (e.g., decyl, dodecyl) in laboratory settings?

Sodium alkylbenzenesulfonates are synthesized via sulfonation of alkylbenzenes using concentrated sulfuric acid, followed by neutralization with sodium hydroxide. For example, dodecylbenzene reacts with H₂SO₄ at 40–50°C for 4–6 hours to form dodecylbenzenesulfonic acid, which is then neutralized with NaOH to yield the sodium salt . Reaction parameters (e.g., temperature, acid concentration) must be tightly controlled to avoid byproducts like sulfones .

Q. Which analytical techniques are most effective for assessing purity and structural integrity of sodium alkylbenzenesulfonate mixtures?

- HPLC with UV detection resolves individual sulfonates in mixtures by exploiting differences in alkyl chain length and retention times. For example, C12 and C14 chains can be distinguished using a C18 column and acetonitrile/water mobile phase .

- ¹H NMR confirms alkyl chain length via methyl/methylene proton signals (e.g., δ 0.8–1.5 ppm for terminal CH₃ groups) .

- Titration (two-phase method) quantifies active sulfonate content using cationic dyes like methylene blue .

Q. How do alkyl chain lengths (C10–C13) influence surfactant properties in mixed systems?

Longer alkyl chains (e.g., C13) enhance hydrophobicity, lowering critical micelle concentration (CMC) and improving interfacial tension reduction. For instance, sodium tridecylbenzenesulfonate (C13) exhibits a CMC of ~0.1 mM, compared to ~1.5 mM for C10 derivatives. Mixed systems may show synergistic effects, requiring contact angle measurements and dynamic light scattering to characterize micelle size/stability .

Q. What safety protocols are critical when handling sodium alkylbenzenesulfonates in lab environments?

- Use PPE (gloves, goggles) to prevent skin/eye irritation, as these compounds are mild irritants .

- Avoid inhalation of fine powders; work in fume hoods during synthesis .

- Neutralize waste sulfonic acids with NaOH before disposal to prevent corrosion .

Advanced Research Questions

Q. How do competitive interactions in mixed sodium alkylbenzenesulfonate systems affect micellization kinetics?

Mixed systems (e.g., C10 + C12 + C13) exhibit non-ideal micellization due to differences in packing efficiency and steric hindrance. Time-resolved small-angle neutron scattering (SANS) and fluorescence quenching assays reveal that longer chains (C13) dominate micelle cores, while shorter chains (C10) reside at interfaces. Kinetic studies require stopped-flow spectroscopy to monitor micelle formation rates (<10 ms) .

Q. What methodologies resolve contradictions in reported biodegradability data for branched vs. linear alkylbenzenesulfonates?

Branched chains (e.g., tetrapropylenebenzenesulfonate) show <40% biodegradability in OECD 301F tests due to steric hindrance of microbial enzymes, while linear analogs degrade >90% . Discrepancies arise from variations in test conditions (e.g., inoculum source, temperature). Standardized ISO 14593 protocols and LC-MS metabolite tracking are recommended for reproducibility .

Q. How can electron paramagnetic resonance (EPR) probe radical scavenging mechanisms of nitroso-functionalized benzenesulfonates?

Sodium 3,5-dibromo-4-nitrosobenzenesulfonate traps superoxide (O₂⁻) and nitric oxide (NO) radicals, forming stable spin adducts detectable via EPR at g ≈ 2.005. Competition assays with SOD inhibitors (e.g., diethyldithiocarbamate) validate specificity. Calibration requires standard radical generators (e.g., xanthine oxidase for O₂⁻) .

Q. What experimental designs optimize catalytic efficiency of sulfonate salts in organic synthesis?

Sodium benzenesulfonates act as phase-transfer catalysts in SN2 reactions. A Doehlert matrix design can optimize variables like catalyst loading (5–20 mol%), solvent polarity (e.g., toluene vs. DMF), and temperature. Reaction progress is monitored via GC-MS, with turnover frequency (TOF) calculations identifying rate-limiting steps .

Q. How do sulfonate mixtures interact with biomembranes in drug delivery studies?

Coarse-grained molecular dynamics simulations (MARTINI force field) show that C12/C14 sulfonates disrupt lipid bilayers by intercalating into phospholipid tails, increasing membrane fluidity. Experimental validation uses calcein leakage assays from liposomes and quartz crystal microbalance (QCM) measurements of lipid monolayer expansion .

Q. What advanced separation techniques address co-elution challenges in sulfonate mixture analysis?

Ion-pair chromatography with tetrabutylammonium bromide improves resolution of C10–C13 sulfonates on C8 columns. 2D-LC (HPLC × CE) coupled with high-resolution MS (Orbitrap) identifies isobaric species (e.g., C12 vs. branched C12) via fragmentation patterns (m/z 80.96 for SO₃⁻) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.